
N'-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is a chemical compound that features a sulfonyl group attached to a 4-chlorophenyl ring, along with a diphenylformimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide typically involves multi-step reactions. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with N,N-diphenylformimidamide under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral properties.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: This compound also features a sulfonyl group attached to a chlorophenyl ring and has similar biological activities.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl-chlorophenyl moiety and are studied for their antimicrobial properties.
Uniqueness
N’-((4-Chlorophenyl)sulfonyl)-N,N-diphenylformimidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the sulfonyl and diphenylformimidamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H15ClN2O2S |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N,N-diphenylmethanimidamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-11-13-19(14-12-16)25(23,24)21-15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H/b21-15+ |
InChI Key |
SWNUEZGNVSMDSG-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


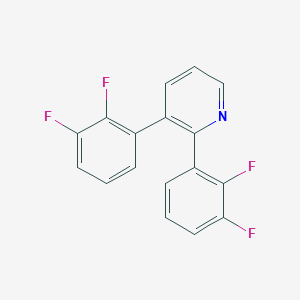
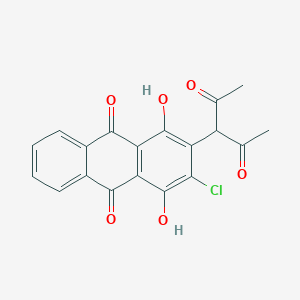
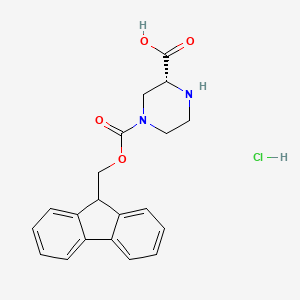
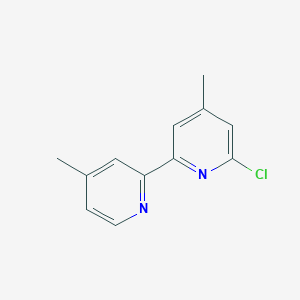
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
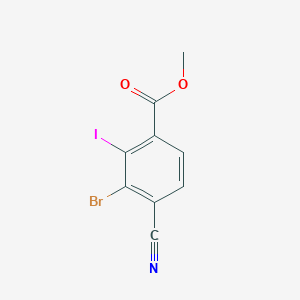
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
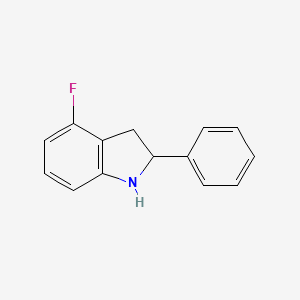
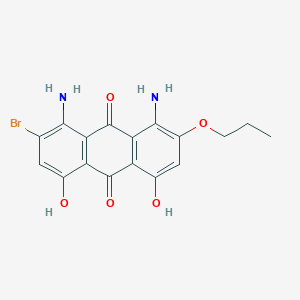

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
